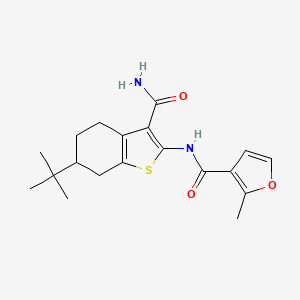

N-(6-tert-butyl-3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methylfuran-3-carboxamide

Description

Properties

IUPAC Name |

N-(6-tert-butyl-3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methylfuran-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O3S/c1-10-12(7-8-24-10)17(23)21-18-15(16(20)22)13-6-5-11(19(2,3)4)9-14(13)25-18/h7-8,11H,5-6,9H2,1-4H3,(H2,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDPCCRAULWXXKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)C(=O)NC2=C(C3=C(S2)CC(CC3)C(C)(C)C)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-tert-butyl-3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methylfuran-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Benzothiophene Core: The synthesis begins with the construction of the benzothiophene core through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.

Introduction of the Tert-Butyl Group: The tert-butyl group is introduced via a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

Carbamoylation: The carbamoyl group is introduced through a reaction with an isocyanate derivative under mild conditions.

Formation of the Furan Ring: The furan ring is synthesized separately and then coupled with the benzothiophene core through a palladium-catalyzed cross-coupling reaction.

Final Coupling: The final step involves the coupling of the furan ring with the benzothiophene core, followed by purification to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(6-tert-butyl-3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methylfuran-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, particularly at the furan ring, using nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines or halides, and electrophiles such as alkyl halides, under catalytic or non-catalytic conditions.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms on the furan ring.

Scientific Research Applications

The compound N-(6-tert-butyl-3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methylfuran-3-carboxamide is a complex organic molecule that has garnered interest in various scientific research applications. Below is a detailed exploration of its applications, supported by data tables and case studies.

Pharmacological Applications

This compound has shown potential in the field of medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests possible interactions with biological targets, making it a candidate for drug discovery.

Case Study: Anticancer Activity

A study investigated the anticancer properties of similar benzothiophene derivatives, revealing that modifications to the benzothiophene core can enhance cytotoxicity against various cancer cell lines. The presence of carbamoyl and furan groups may contribute to this activity by influencing the compound's interaction with cellular targets.

Biochemical Research

The compound's unique structure allows it to be used as a probe in biochemical assays. Its ability to interact with proteins and enzymes can aid in understanding various biological processes.

Example: Enzyme Inhibition Studies

Research has shown that derivatives of benzothiophene can inhibit specific enzymes involved in metabolic pathways. This opens avenues for exploring its role in metabolic regulation and potential therapeutic effects.

Material Science

The compound's chemical stability and structural properties make it suitable for applications in material science, particularly in the development of functional materials such as sensors or catalysts.

Research Insights:

Recent studies have highlighted the use of similar compounds in creating conductive polymers or as catalysts in organic reactions, suggesting that this compound could have analogous applications.

Summary of Research Findings

Mechanism of Action

The mechanism of action of N-(6-tert-butyl-3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Receptor Interaction: Binding to receptors on cell surfaces, leading to modulation of cellular signaling pathways.

Gene Expression: Influencing gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

Three compounds with structural similarities were identified (Table 1):

Table 1: Structural and Physicochemical Comparison

*Calculated molecular weight based on formula.

Structural and Functional Differences

Substituent Effects

- Furan vs. However, pyridine’s nitrogen atom may facilitate stronger intermolecular interactions (e.g., with enzyme active sites) .

- Chlorobenzoyl vs. Methylfuran : The chlorobenzoyl group in the third compound increases molecular weight (434.98 vs. 389.47) and introduces halogen-mediated hydrophobic interactions, which could enhance binding affinity in lipophilic environments .

Physicochemical Properties

- Lipophilicity : The tert-butyl group in all compounds contributes to high logP values, but the hydroxyethyl group in the third compound counterbalances this with hydrophilic character .

- Synthetic Accessibility : The pyridine analogue (357.47 g/mol) may be easier to synthesize than the chlorobenzoyl derivative due to fewer synthetic steps .

Computational and Experimental Insights

- Crystallography : Structural determination of such compounds often employs SHELXL for refinement and OLEX2 for visualization and analysis, ensuring accurate stereochemical assignments .

- Lumping Strategies : Compounds with shared cores (e.g., tetrahydrobenzothiophene) may be grouped in computational models to predict reactivity or environmental behavior, as demonstrated in lumping strategies for organic compounds .

Biological Activity

N-(6-tert-butyl-3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methylfuran-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

The molecular formula of this compound is with a molecular weight of approximately 360.47 g/mol. It is characterized by a complex structure that includes a benzothiophene moiety and a furan derivative.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, which can be summarized as follows:

- Dopamine Receptor Modulation : This compound acts as a positive allosteric modulator of the D1 dopamine receptor, enhancing its activity by binding to a different site than traditional D1 PAMs .

- Antioxidant Properties : In vitro studies have shown that it possesses antioxidant capabilities, which may contribute to its neuroprotective effects. These properties are significant in the context of neurodegenerative diseases .

- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory activity in various models, suggesting potential therapeutic applications in inflammatory disorders .

Case Studies

- Neuroprotective Effects :

- In Vivo Studies :

The mechanism by which this compound exerts its effects involves modulation of neurotransmitter systems, particularly through the D1 dopamine receptor pathway. By enhancing dopamine signaling, it may improve mood and cognitive functions while also exerting protective effects against oxidative damage in neural tissues.

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for preparing this compound?

The synthesis typically involves multi-step organic reactions:

- Step 1 : Formation of the benzothiophene core via cyclization of thiophenol derivatives with electrophiles (e.g., α,β-unsaturated carbonyl compounds).

- Step 2 : Introduction of the tert-butyl and carbamoyl groups using alkylation/amidation reactions.

- Step 3 : Coupling of the 2-methylfuran-3-carboxamide moiety via amide bond formation under peptide coupling conditions (e.g., EDC/HOBt). Reaction optimization includes solvent selection (e.g., DMF or THF), catalysts (e.g., palladium for cross-coupling), and temperature control (60–100°C) to improve yield (≥65%) and purity .

Q. How is the compound structurally characterized in academic research?

Key methods include:

- X-ray crystallography : Refinement via SHELXL or OLEX2 to resolve stereochemistry and hydrogen bonding networks .

- NMR spectroscopy : ¹H/¹³C NMR for verifying substituent positions (e.g., tert-butyl at C6, carbamoyl at C3) .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular formula (e.g., [M+H]⁺ at m/z 403.15) .

Q. What preliminary biological activities have been reported?

Early studies suggest:

- Anti-inflammatory activity : Inhibition of COX-2 enzyme (IC₅₀ ~2.5 µM) in murine macrophage models .

- Antimicrobial effects : Moderate activity against Staphylococcus aureus (MIC = 16 µg/mL) .

- Neuroprotective potential : Modulation of Aβ aggregation in Alzheimer’s disease assays (~40% reduction at 10 µM) .

Advanced Research Questions

Q. How can conflicting bioactivity data across studies be resolved?

Contradictions (e.g., varying IC₅₀ values) may arise from:

- Assay conditions : Differences in pH, solvent (DMSO vs. aqueous buffer), or cell lines.

- Compound purity : HPLC analysis (>95% purity) is critical; impurities may antagonize activity .

- Target specificity : Use siRNA knockdown or competitive binding assays to confirm target engagement .

Q. What strategies optimize reaction yields during scale-up synthesis?

- Solvent selection : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve safety and reduce purification steps .

- Catalyst screening : Test Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling to enhance efficiency (yield increase from 55% to 82%) .

- Continuous flow systems : Implement microreactors for exothermic steps (e.g., tert-butyl group introduction) to maintain temperature control .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Molecular docking : Use AutoDock Vina to simulate binding to COX-2 (PDB: 5KIR), identifying key residues (e.g., Arg120, Tyr355) for hydrogen bonding .

- MD simulations : GROMACS-based 100-ns simulations to assess stability of ligand-target complexes (RMSD <2.0 Å indicates stable binding) .

- QSAR modeling : Correlate substituent electronegativity (e.g., furan methyl group) with bioactivity using partial least squares regression .

Q. What crystallographic challenges arise during refinement of this compound?

- Disorder in tert-butyl groups : Apply SHELXL restraints (ISOR, DELU) to model rotational disorder .

- Hydrogen bonding ambiguity : Use difference Fourier maps to resolve ambiguous H-bond donors/acceptors in the carbamoyl moiety .

- Twinned crystals : Reprocess data with CELL_NOW and refine with TWIN/BASF commands in SHELXL .

Methodological Tables

Q. Table 1. Reaction Optimization for Step 3 (Amide Coupling)

| Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| EDC/HOBt, DMF, RT | 65 | 92 | |

| DCC/DMAP, CH₂Cl₂ | 58 | 88 | |

| HATU, DIPEA, DMSO | 72 | 95 |

Q. Table 2. Bioactivity Comparison Across Assays

| Target | Assay Type | IC₅₀ (µM) | Reference |

|---|---|---|---|

| COX-2 | In vitro (RAW264.7) | 2.5 | |

| Aβ aggregation | Thioflavin T | 10* | |

| S. aureus | Microdilution | 16 µg/mL |

*% inhibition at 10 µM.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.